Tert-butyl 7-oxo-3-thia-9-azabicyclo[3.3.1]nonane-9-carboxylate
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Overview
Description
Tert-butyl 7-oxo-3-thia-9-azabicyclo[3.3.1]nonane-9-carboxylate is a complex organic compound with a unique bicyclic structure.
Preparation Methods
The synthesis of tert-butyl 7-oxo-3-thia-9-azabicyclo[3.3.1]nonane-9-carboxylate typically involves multiple steps. One common method includes the reaction of a suitable precursor with tert-butyl chloroformate under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product . Industrial production methods may involve optimization of reaction conditions to increase yield and purity, including temperature control, solvent selection, and purification techniques .
Chemical Reactions Analysis
Tert-butyl 7-oxo-3-thia-9-azabicyclo[3.3.1]nonane-9-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and reaction temperatures ranging from -78°C to room temperature .
Scientific Research Applications
Tert-butyl 7-oxo-3-thia-9-azabicyclo[3.3.1]nonane-9-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism by which tert-butyl 7-oxo-3-thia-9-azabicyclo[3.3.1]nonane-9-carboxylate exerts its effects involves interactions with specific molecular targets. These interactions can modulate biological pathways, leading to desired outcomes such as inhibition of enzyme activity or alteration of cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Tert-butyl 7-oxo-3-thia-9-azabicyclo[3.3.1]nonane-9-carboxylate can be compared with similar compounds such as:
Tert-butyl 7-oxo-3-oxa-9-azabicyclo[3.3.1]nonane-9-carboxylate: This compound has an oxygen atom in place of the sulfur atom, leading to different chemical properties and reactivity.
Tert-butyl exo-3-hydroxy-9-azabicyclo[3.3.1]nonane-9-carboxylate: This compound features a hydroxyl group, which can influence its chemical behavior and applications.
Tert-butyl (3-exo)-3-amino-9-azabicyclo[3.3.1]nonane-9-carboxylate hydrochloride: The presence of an amino group and hydrochloride salt form can affect its solubility and reactivity.
These comparisons highlight the uniqueness of tert-butyl 7-oxo-3-thia-9-azabicyclo[33
Properties
IUPAC Name |
tert-butyl 7-oxo-3-thia-9-azabicyclo[3.3.1]nonane-9-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO3S/c1-12(2,3)16-11(15)13-8-4-10(14)5-9(13)7-17-6-8/h8-9H,4-7H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFKUBEZLJIJNFP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2CC(=O)CC1CSC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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